1-(3,4,5-Trimethoxybenzyl)azetidine
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Overview
Description
1-(3,4,5-Trimethoxybenzyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzyl group substituted with three methoxy groups at the 3, 4, and 5 positions, attached to an azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds.
Preparation Methods
The synthesis of 1-(3,4,5-Trimethoxybenzyl)azetidine can be achieved through various synthetic routes. . This reaction is efficient for synthesizing functionalized azetidines. Another method involves the regioselective aminolysis of cis-3,4-epoxy amines catalyzed by lanthanum trifluoromethanesulfonate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-(3,4,5-Trimethoxybenzyl)azetidine undergoes various chemical reactions due to the ring strain and the presence of the methoxybenzyl group. Common reactions include:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl position, using reagents like sodium hydride or organolithium compounds.
Ring-Opening Reactions: The azetidine ring can be opened under acidic or basic conditions, leading to various products depending on the reaction conditions.
Scientific Research Applications
1-(3,4,5-Trimethoxybenzyl)azetidine has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-(3,4,5-Trimethoxybenzyl)azetidine involves its interaction with various molecular targets and pathways. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions. The methoxy groups on the benzyl ring can also influence the compound’s reactivity and interactions with other molecules. Specific molecular targets and pathways would depend on the context of its use, such as in drug development or material science.
Comparison with Similar Compounds
Properties
Molecular Formula |
C13H19NO3 |
---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
1-[(3,4,5-trimethoxyphenyl)methyl]azetidine |
InChI |
InChI=1S/C13H19NO3/c1-15-11-7-10(9-14-5-4-6-14)8-12(16-2)13(11)17-3/h7-8H,4-6,9H2,1-3H3 |
InChI Key |
NOONILOQMDFWGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCC2 |
Origin of Product |
United States |
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